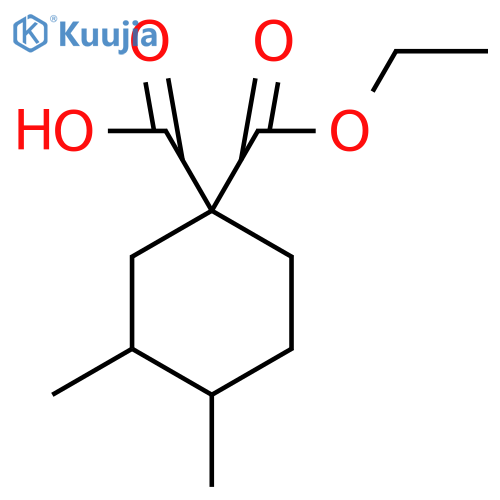Cas no 2138272-05-4 (1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid)
1-(エトキシカルボニル)-3,4-ジメチルシクロヘキサン-1-カルボン酸は、環状構造とエステル基、カルボン酸基を併せ持つ有機化合物です。分子内にシクロヘキサン骨格を有し、3位と4位にメチル基が導入されているため、立体障害や立体選択性を考慮した反応設計に有用です。エトキシカルボニル基とカルボン酸基の二つの官能基を有することから、多段階合成の中間体としての利用が可能です。また、環状構造の剛性により、特定の分子配向を安定化させる効果が期待されます。医薬品や機能性材料の合成中間体としての応用が検討されています。

2138272-05-4 structure
商品名:1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid
- 2138272-05-4
- EN300-1083831
-
- インチ: 1S/C12H20O4/c1-4-16-11(15)12(10(13)14)6-5-8(2)9(3)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)
- InChIKey: LQNBFOBCSVRNEL-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(C(=O)O)CCC(C)C(C)C1)=O
計算された属性
- せいみつぶんしりょう: 228.13615911g/mol
- どういたいしつりょう: 228.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63.6Ų
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083831-0.1g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1083831-0.5g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1083831-2.5g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1083831-1.0g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1083831-5.0g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1083831-10g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 10g |
$3191.0 | 2023-10-27 | |
| Enamine | EN300-1083831-10.0g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1083831-1g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1083831-5g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 5g |
$2152.0 | 2023-10-27 | |
| Enamine | EN300-1083831-0.05g |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138272-05-4 | 95% | 0.05g |
$624.0 | 2023-10-27 |
1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
2138272-05-4 (1-(ethoxycarbonyl)-3,4-dimethylcyclohexane-1-carboxylic acid) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
